5-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-2-piperidin-1-ylbenzamide
Overview
Description
5-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-2-piperidin-1-ylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with piperidine and pyrrolidinone substituents, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
Synthesis and Application in Drug Discovery
Novel compounds derived from specific chemical scaffolds, such as benzamides and pyrrolidine derivatives, have been synthesized and evaluated for various biological activities. These compounds, including benzodifuranyl derivatives and tetrahydrobenzothienopyrimidine derivatives, have shown potential as anti-inflammatory, analgesic agents, and COX-2 inhibitors, indicating their significance in developing new therapeutic agents (Abu‐Hashem et al., 2020). Another study focuses on the synthesis of polycyclic imidazolidinones via amine redox-annulation, showcasing the diverse potential applications of these compounds in medicinal chemistry and drug synthesis (Zhu et al., 2017).
Antiprion Activity
Research into benzamide derivatives has demonstrated their potential as antiprion agents. The study by Fiorino et al. (2012) synthesized and evaluated a new set of benzamide derivatives for their binding affinity for human PrP(C) and inhibition of its conversion into PrP(Sc), showing their attractiveness as lead compounds for developing therapeutic agents against prion disease (Fiorino et al., 2012).
Metabolism and Pharmacokinetics
Understanding the metabolism and disposition of compounds is crucial for drug development. The study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, provides detailed insights into the metabolic pathways, showing the importance of such studies in understanding the pharmacokinetics and metabolic stability of new drug candidates (Gong et al., 2010).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-2-piperidin-1-ylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of 3-methyl aniline with a suitable acyl chloride to form the benzamide core.
Introduction of the Piperidine Ring: The next step involves the nucleophilic substitution reaction where the benzamide core reacts with piperidine under basic conditions.
Attachment of the Pyrrolidinone Group: Finally, the compound is reacted with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base to introduce the pyrrolidinone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-2-piperidin-1-ylbenzamide
Properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-2-piperidin-1-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-6-5-7-17(14-16)24-23(29)19-15-18(26-21(27)10-11-22(26)28)8-9-20(19)25-12-3-2-4-13-25/h5-9,14-15H,2-4,10-13H2,1H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCVRGOMRPTHJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCC3=O)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.